Mycophenolate Mofetil-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

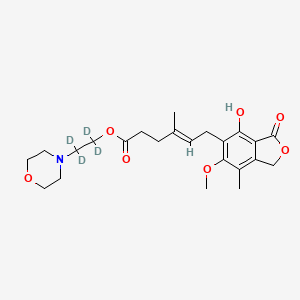

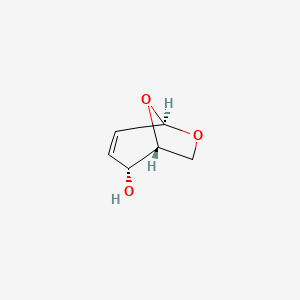

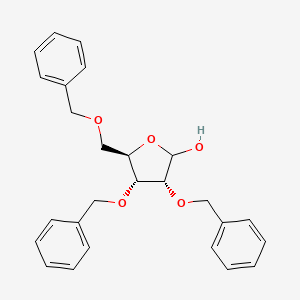

霉酚酸莫非替尔-d4 是霉酚酸莫非替尔的氘代形式,是一种免疫抑制剂,主要用于预防移植患者的器官排斥反应。 氘代版本,霉酚酸莫非替尔-d4,用氘标记,氘是一种稳定的氢同位素,可用于药代动力学研究,追踪化合物的代谢途径,并提高对其药效学理解 .

准备方法

合成路线和反应条件: 霉酚酸莫非替尔-d4 的合成涉及在催化剂存在下,霉酚酸与 2-(4-吗啉基)乙醇酯化。该过程通常使用锌或钙盐作为催化剂。 反应在能够在反应过程中去除水的有机溶剂中进行,例如甲苯或乙酸乙酯 .

工业生产方法: 霉酚酸莫非替尔-d4 的工业生产遵循类似的合成路线,但在更大规模上进行。 该过程包括在减压下除去溶剂、在合适的溶剂中稀释、过滤、洗涤和结晶,以获得最终产物 .

化学反应分析

反应类型: 霉酚酸莫非替尔-d4 会发生各种化学反应,包括水解、氧化和酯化。

常用试剂和条件:

水解: 霉酚酸莫非替尔-d4 在水或水性酸的存在下可水解成霉酚酸。

氧化: 氧化反应可在过氧化氢等氧化剂的作用下发生。

酯化: 酯化过程包括在硫酸等催化剂存在下,霉酚酸与醇类反应。

主要产物:

水解: 霉酚酸

氧化: 霉酚酸的氧化衍生物

酯化: 霉酚酸的各种酯类.

科学研究应用

霉酚酸莫非替尔-d4 在科学研究中具有广泛的应用:

化学: 用于研究以了解霉酚酸莫非替尔的代谢途径和药代动力学。

生物学: 有助于追踪药物在生物系统中的分布和代谢。

医学: 用于临床研究,评估霉酚酸莫非替尔在预防器官排斥反应和治疗自身免疫性疾病方面的疗效和安全性。

工业: 用于开发新的配方和药物递送系统

作用机制

霉酚酸莫非替尔-d4 与其非氘代对应物一样,是一种前药,可水解成霉酚酸。霉酚酸抑制肌苷单磷酸脱氢酶,这是一种对鸟嘌呤核苷酸从头合成至关重要的酶。这种抑制会导致鸟苷核苷酸的耗竭,鸟苷核苷酸是 T 淋巴细胞和 B 淋巴细胞增殖所必需的。 因此,该化合物抑制免疫反应,使其在预防器官排斥反应方面有效 .

类似化合物:

霉酚酸: 霉酚酸莫非替尔的活性代谢物。

肠溶包衣霉酚酸钠: 另一种旨在减少胃肠道副作用的配方。

比较:

生物利用度: 霉酚酸莫非替尔-d4 与霉酚酸莫非替尔一样,与霉酚酸相比,具有更高的生物利用度。

霉酚酸莫非替尔-d4 因其氘标记而脱颖而出,这使得能够进行详细的药代动力学研究,并更好地了解药物在体内的行为。

相似化合物的比较

Mycophenolic Acid: The active metabolite of Mycophenolate Mofetil.

Enteric-coated Mycophenolate Sodium: Another formulation designed to reduce gastrointestinal side effects.

Comparison:

Bioavailability: Mycophenolate Mofetil-d4, like Mycophenolate Mofetil, has improved bioavailability compared to mycophenolic acid.

Gastrointestinal Tolerability: Enteric-coated Mycophenolate Sodium is designed to reduce gastrointestinal side effects, which can be a concern with Mycophenolate Mofetil

This compound stands out due to its deuterium labeling, which allows for detailed pharmacokinetic studies and a better understanding of the drug’s behavior in the body.

属性

IUPAC Name |

(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+/i10D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGDFNSFWBGLEC-GWLAYVNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

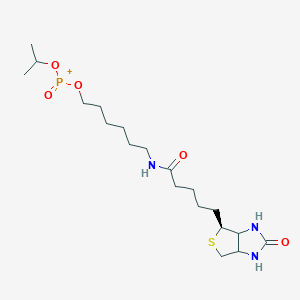

Q1: What is the purpose of using mycophenolate mofetil-d4 in the study?

A1: this compound serves as an internal standard in the liquid chromatography tandem mass spectrometry method for quantifying mycophenolate mofetil in human plasma []. This means it is added to the plasma samples at a known concentration before analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate](/img/structure/B1140052.png)

![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1140061.png)

![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)